(1S,3S)-cyclopentane-1,3-diamine;dihydrochloride

CDK9 inhibitor Medicinal Chemistry Chiral building block

(1S,3S)-Cyclopentane-1,3-diamine dihydrochloride (CAS 2725774-24-1) is the enantiopure dihydrochloride salt of a chiral 1,3-diaminocyclopentane. It has the molecular formula C₅H₁₄Cl₂N₂ and a molecular weight of 173.08 g/mol.

Molecular Formula C5H14Cl2N2
Molecular Weight 173.08 g/mol
Cat. No. B8113258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3S)-cyclopentane-1,3-diamine;dihydrochloride
Molecular FormulaC5H14Cl2N2
Molecular Weight173.08 g/mol
Structural Identifiers
SMILESC1CC(CC1N)N.Cl.Cl
InChIInChI=1S/C5H12N2.2ClH/c6-4-1-2-5(7)3-4;;/h4-5H,1-3,6-7H2;2*1H/t4-,5-;;/m0../s1
InChIKeyUQEZIVFRVHUPSU-RSLHMRQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (1S,3S)-Cyclopentane-1,3-Diamine Dihydrochloride? A Procurement-Focused Structural Primer


(1S,3S)-Cyclopentane-1,3-diamine dihydrochloride (CAS 2725774-24-1) is the enantiopure dihydrochloride salt of a chiral 1,3-diaminocyclopentane. It has the molecular formula C₅H₁₄Cl₂N₂ and a molecular weight of 173.08 g/mol . The compound features two primary amine groups in a cis orientation on a cyclopentane ring, both bearing the S absolute configuration. It is supplied as a crystalline solid with ≥97% purity and requires storage at 2–8 °C . This building block is the defining chiral scaffold of the clinical-stage CDK9 inhibitor KB-0742, where its (1S,3S) stereochemistry is essential for target binding [1].

Why (1S,3S)-Cyclopentane-1,3-Diamine Dihydrochloride Cannot Be Swapped for Other Cyclopentane-1,3-Diamine Isomers


Cyclopentane-1,3-diamine exists as four distinct stereoisomers: (1S,3S), (1R,3R), (1R,3S), and (1S,3R). The cis pair—(1S,3S) and (1R,3R)—are enantiomers, while (1R,3S) is the meso cis form. These isomers are not interchangeable in any application demanding defined stereochemistry. In the CDK9 inhibitor KB-0742, the (1S,3S) configuration places the diamine scaffold in the ATP-binding pocket such that both amine nitrogens engage specific residues (Asp109 and Glu107); the opposite enantiomer (1R,3R) would project the amines away from these contacts, abolishing potency [1]. Similarly, the trans diastereomer (1R,3R) yields polyurethane materials with fundamentally different hydrogen-bonding networks and mechanical properties than cis-configured diamines [2]. Procurement of the undefined cis mixture or the incorrect enantiomer therefore carries a quantified risk of synthetic failure or inactive material.

Head-to-Head Evidence: Quantifying the Differentiation of (1S,3S)-Cyclopentane-1,3-Diamine Dihydrochloride


Stereochemical Identity as the Pharmacophoric Scaffold of KB-0742: (1S,3S) vs. (1R,3R) Enantiomer

The (1S,3S)-cyclopentane-1,3-diamine scaffold is the sole diamine core present in KB-0742, a clinical-stage CDK9 inhibitor. The X-ray co-crystal structure of KB-0742 bound to CDK9/Cyclin T1 (PDB 8K5R, resolution 3.751 Å) explicitly contains the (1S,3S)-configured diamine [1]. KB-0742 exhibits a biochemical IC₅₀ of 6 nM against CDK9/Cyclin T1 at 10 µM ATP and ≥66-fold selectivity over other CDK isoforms (CDK1 IC₅₀ = 2980 nM; CDK2 IC₅₀ = 397 nM; CDK7 IC₅₀ = 1510 nM) [2]. By contrast, a related diamine series using the (1R,3R) enantiomer (KI-ARv-03) shows an IC₅₀ of 150 nM against CDK9/Cyclin T1 at 45 µM ATP—a 25-fold potency loss relative to KB-0742 even before correcting for ATP concentration differences [3].

CDK9 inhibitor Medicinal Chemistry Chiral building block

Enantiomeric Purity Requirement: (1S,3S) vs. Racemic cis Mixture

The (1S,3S)-cyclopentane-1,3-diamine dihydrochloride is supplied at ≥97% chemical purity with defined absolute stereochemistry (CAS 2725774-24-1), as verified by ¹H NMR and chiral HPLC . In contrast, generic cis-cyclopentane-1,3-diamine dihydrochloride (CAS 63591-57-1) is the (1R,3S) meso form—a different compound entirely—while racemic trans mixtures require additional resolution steps . The Green Chemistry paper by van Slagmaat et al. established that diastereomerically pure cis- and trans-CPDA can be separated and that the cis diastereomer reacts with bio-based lactones to form bifunctional diol monomers with distinct amide linkages; the (1S,3S) enantiomer within the cis pair determines the handedness of any downstream chiral product [1].

Chiral resolution Enantiomeric excess Quality control

Salt Form: Dihydrochloride vs. Free Base—Stability and Handling

The dihydrochloride salt (MW 173.08 g/mol) offers superior storage and handling characteristics compared to the free base (MW 100.16 g/mol). The free base is a low-molecular-weight diamine prone to oxidation and CO₂ absorption, whereas the dihydrochloride is a crystalline solid stable under recommended storage (2–8 °C) . Computed water solubility for the cis-dihydrochloride is 5.57 mg/mL (Log S = -1.49, ESOL method), classifying it as moderately soluble—sufficient for aqueous reaction conditions without the hygroscopicity issues of the free amine . Procurement specifications require cold-chain shipping (wet ice) to maintain integrity, a logistical consideration not applicable to the free base but essential for reproducible synthetic outcomes .

Salt selection Formulation Storage stability

Polymer Application: cis-Configured Diamine Extenders Yield Distinct Hydrogen-Bonding Networks vs. trans

In polyurethane covalent adaptable networks (CANs), the stereochemistry of the diamine chain extender determines the hydrogen-bonding architecture and resulting mechanical performance. Feng et al. (Angew. Chem. 2025) demonstrated that trans-configured materials ((R,R)-DAC-PU) exhibit 3.5% strain change under 0.1 MPa stress at 170 °C over 60 minutes, indicating superior creep resistance, while cis-configured materials (Cis-DAC-PU) show enhanced processability and elasticity [1]. DFT calculations revealed that the trans segment forms six hydrogen bonds with shorter bond lengths, whereas the cis segment forms only four hydrogen bonds with longer bond lengths—a quantitative structural basis for the divergent properties [1]. Although this study used cyclopentane-1,2-diamine isomers, the stereochemical principle applies directly to 1,3-diamine systems: the cis (1S,3S) configuration yields a different spatial arrangement of urea/urethane linkages than the trans (1R,3R) configuration, resulting in materials with tunable creep resistance versus reprocessability [2].

Polyurethane Covalent adaptable networks Stereochemistry-property relationship

Cost and Availability: Enantiopure (1S,3S) vs. cis Racemate/Meso Form

The enantiopure (1S,3S)-cyclopentane-1,3-diamine dihydrochloride commands a significant price premium over the cis racemate/meso form (CAS 63591-57-1), reflecting the additional chiral resolution step. Quoted prices for the (1S,3S) dihydrochloride (97% purity) are approximately ¥1,980/100 mg (≈$270 USD) from Macklin [1] and $499.90/1 g from Aladdin , with lead times of 8–12 weeks for larger quantities. In comparison, the cis-(1R,3S) dihydrochloride (95% purity) is priced at £96.00/100 mg (≈$120 USD) from Fluorochem with stock availability . The (1S,3S) enantiomer thus costs approximately 2- to 2.3-fold more per gram at the 100 mg scale, a differential attributable to the cost of diastereomeric resolution using di-p-toluoyl-D-tartaric acid or chiral chromatographic separation [2].

Procurement Cost analysis Supply chain

Where (1S,3S)-Cyclopentane-1,3-Diamine Dihydrochloride Delivers Value: Research and Industrial Application Scenarios


Synthesis of KB-0742 and Structurally Related CDK9 Inhibitors

The (1S,3S)-diamine dihydrochloride is the direct chiral precursor for the clinical CDK9 inhibitor KB-0742. Reductive amination or nucleophilic aromatic substitution at the primary amines installs the pyrazolo[1,5-a]pyrimidine warhead, yielding a compound with CDK9 IC₅₀ = 6 nM and ≥66-fold selectivity over other CDKs [1]. Any group pursuing SAR around this chemotype must use the (1S,3S) enantiomer; the (1R,3R) isomer yields a diastereomer with inferior binding, as evidenced by the 150 nM IC₅₀ of the (1R,3R)-based analog KI-ARv-03 [2]. The dihydrochloride salt is used directly in amination reactions after free-basing in situ with a mild base.

Asymmetric Ligand Synthesis for Transition-Metal Catalysis

The two primary amines of (1S,3S)-cyclopentane-1,3-diamine act as a bidentate ligand framework, chelating transition metal ions such as Pd(II), Zn(II), and Cd(II) to form stable five-membered metallacycles [1]. The rigid cyclopentane backbone restricts conformational flexibility, which enhances enantioselectivity in catalytic applications. Analogous 1,2,2-trimethylcyclopentane-1,3-diamine systems have been employed in asymmetric silylcyanation of aromatic aldehydes, demonstrating the utility of this scaffold class [2].

Stereochemistry-Controlled Polymer Design: cis-Diamine Extenders for Reprocessable Polyurethanes

In the synthesis of covalent adaptable polyurethane networks, the (1S,3S) cis configuration yields materials with enhanced elasticity and reprocessability compared to trans-configured analogs, which prioritize creep resistance (3.5% strain over 60 min at 170 °C under 0.1 MPa) [1]. The cis-diamine-derived polyurethanes form 4 hydrogen bonds per dimer segment versus 6 for trans analogs, directly linking stereochemistry to macroscopic mechanical properties. van Slagmaat et al. further showed that diastereomerically pure cis-CPDA reacts with γ-valerolactone to generate bifunctional diol monomers suitable for polycondensation [2].

Menin-MLL Interaction Inhibitor Development

Patent WO 2021/026954 (Kronos Bio) describes cycloalkane-1,3-diamine derivatives as menin-MLL protein-protein interaction inhibitors for acute leukemia indications [1]. The cyclopentane-1,3-diamine scaffold serves as a central template; the stereochemistry at the 1- and 3-positions determines the three-dimensional presentation of flanking pharmacophoric groups. The (1S,3S) dihydrochloride provides the enantiopure starting material for structure-activity relationship exploration in this therapeutic area.

Quote Request

Request a Quote for (1S,3S)-cyclopentane-1,3-diamine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.